Tritridecanoin

Description

Properties

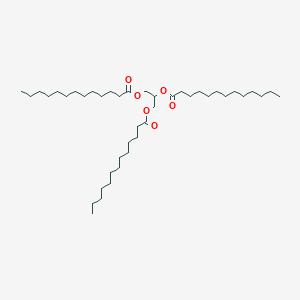

IUPAC Name |

2,3-di(tridecanoyloxy)propyl tridecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80O6/c1-4-7-10-13-16-19-22-25-28-31-34-40(43)46-37-39(48-42(45)36-33-30-27-24-21-18-15-12-9-6-3)38-47-41(44)35-32-29-26-23-20-17-14-11-8-5-2/h39H,4-38H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXANBFMQUOKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC)OC(=O)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H80O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181107 | |

| Record name | Tritridecanoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

681.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol tritridecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26536-12-9 | |

| Record name | Tritridecanoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26536-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tritridecanoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026536129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tritridecanoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRITRIDECANOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN56Q9YH9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerol tritridecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

44.5 °C | |

| Record name | Glycerol tritridecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Tritridecanoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritridecanoin, a triglyceride composed of a glycerol (B35011) backbone esterified with three tridecanoic acid molecules, is a significant compound in lipid research and various industrial applications.[1] Its well-defined chemical structure and physical properties make it a valuable tool in metabolic studies, as well as a reference standard in analytical chemistry. This technical guide provides a comprehensive overview of the chemical and physical properties of tritridecanoin, detailed experimental protocols for their determination, and relevant metabolic and experimental workflows.

Chemical and Physical Properties

The chemical and physical properties of tritridecanoin are summarized in the tables below. These properties are crucial for its application in research and development, particularly in understanding its behavior in biological systems and for the design of analytical methods.

Table 1: General Chemical Properties of Tritridecanoin

| Property | Value | Source |

| Chemical Name | 2,3-di(tridecanoyloxy)propyl tridecanoate | [2] |

| Synonyms | Glyceryl tritridecanoate, 1,2,3-Tritridecanoylglycerol, TG(13:0/13:0/13:0) | [1][2][3] |

| CAS Number | 26536-12-9 | [1][2][4] |

| Molecular Formula | C₄₂H₈₀O₆ | [1][2][5] |

| Molecular Weight | 681.08 g/mol | [2][5] |

| InChI | InChI=1S/C42H80O6/c1-4-7-10-13-16-19-22-25-28-31-34-40(43)46-37-39(48-42(45)36-33-30-27-24-21-18-15-12-9-6-3)38-47-41(44)35-32-29-26-23-20-17-14-11-8-5-2/h39H,4-38H2,1-3H3 | [2][4] |

| InChIKey | UDXANBFMQUOKTQ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC)OC(=O)CCCCCCCCCCCC | [2] |

Table 2: Physical Properties of Tritridecanoin

| Property | Value | Source |

| Physical State | Solid at 25°C | [2] |

| Appearance | White to off-white powder | [3][6][7] |

| Melting Point | 44.5 °C | [2][8] |

| Boiling Point (Predicted) | 673.9 ± 22.0 °C | |

| Density (Predicted) | 0.929 ± 0.06 g/cm³ | |

| Water Solubility | Insoluble | [1] |

| Organic Solvent Solubility | Soluble in organic solvents like chloroform (B151607) and alcohol. | [1][9] |

| Storage Temperature | -20°C | [3][6][7] |

Experimental Protocols

Determination of Melting Point

The melting point of tritridecanoin can be determined using the capillary method.[10]

Principle: The temperature at which a solid transitions to a liquid is its melting point. For pure crystalline compounds, this transition occurs over a narrow temperature range.[10][11] Impurities typically lower and broaden the melting point range.[10][11][12]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry tritridecanoin is packed into a capillary tube to a height of about 3 mm.[10]

-

Apparatus: A melting point apparatus, such as a Thiele tube or a digital melting point device, is used.[10]

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate of approximately 2 °C per minute, especially when approaching the expected melting point.[10][12]

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal melts is recorded as the completion of melting.

-

For accurate determination, a preliminary rapid heating can be performed to find an approximate melting point, followed by a slower, more precise measurement.[10]

-

Determination of Solubility

The solubility of tritridecanoin in various organic solvents can be determined using the isothermal saturation method.[13]

Principle: The solubility of a substance in a particular solvent at a given temperature is the maximum amount of that substance that can be dissolved in a given amount of the solvent to form a saturated solution. For lipids like tritridecanoin, the principle of "like dissolves like" generally applies, meaning it will be more soluble in nonpolar organic solvents.[13]

Methodology:

-

Sample Preparation: An excess amount of tritridecanoin is added to a known volume of the desired organic solvent (e.g., chloroform, ethanol, hexane) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.[13]

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: A known volume of the clear, saturated solution is carefully removed. The solvent is then evaporated, and the mass of the dissolved tritridecanoin is determined gravimetrically.

-

Calculation: The solubility is expressed as the mass of tritridecanoin per volume of solvent (e.g., g/L or mg/mL).

Signaling Pathways and Experimental Workflows

Triglyceride Metabolism

Tritridecanoin, as a triglyceride, is involved in the general metabolic pathways of lipids. It serves as a source of energy and is a component of lipid transport and storage systems in biological organisms.[8][14] The breakdown of triglycerides, a process called lipolysis, releases glycerol and free fatty acids, which can then enter other metabolic pathways to generate energy.[8][14]

Caption: Overview of Triglyceride Metabolism.

Experimental Workflow: Tritridecanoin as an Internal Standard

Due to its high purity and stability, tritridecanoin is often used as an internal standard in analytical chromatography for the quantification of other lipids.[3] An internal standard is a compound added in a constant amount to samples, calibration standards, and blanks to correct for variations in sample preparation and instrument response.[15][16]

Caption: Workflow for using Tritridecanoin as an internal standard in GC-MS.

References

- 1. CAS 26536-12-9: Tritridecanoin | CymitQuimica [cymitquimica.com]

- 2. Tritridecanoin | C42H80O6 | CID 117811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glyceryl tritridecanoate =99 26536-12-9 [sigmaaldrich.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. bluetigerscientific.com [bluetigerscientific.com]

- 7. moleculardepot.com [moleculardepot.com]

- 8. Showing Compound Glycerol tritridecanoate (FDB003117) - FooDB [foodb.ca]

- 9. byjus.com [byjus.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. benchchem.com [benchchem.com]

- 14. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 15. benchchem.com [benchchem.com]

- 16. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

An In-depth Technical Guide to the Structure, Properties, and Application of Tritridecanoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tritridecanoin, a saturated triglyceride of significant interest in various scientific domains. The document details its chemical structure, physicochemical properties, and core applications, with a focus on its use as an internal standard in lipidomics and the unique metabolic pathway of its constituent fatty acid.

Chemical Identity and Structure

Tritridecanoin is a simple triglyceride, meaning it is composed of a glycerol (B35011) backbone esterified with three identical fatty acid chains.[1][2] In this case, the fatty acid is tridecanoic acid (C13:0), a saturated odd-chain fatty acid.[3]

The structure of Tritridecanoin is defined by the ester bonds between the three hydroxyl groups of the glycerol molecule and the carboxyl groups of three tridecanoic acid molecules.[2] Its chemical formula is C42H80O6.[4][5][6]

Table 1: Chemical Identifiers for Tritridecanoin

| Identifier | Value | Source(s) |

| CAS Number | 26536-12-9 | [3][4][5][6][7] |

| IUPAC Name | 2,3-di(tridecanoyloxy)propyl tridecanoate | [4] |

| Synonyms | Glyceryl tritridecanoate, Propane-1,2,3-triyl tritridecanoate, TG(13:0/13:0/13:0) | [3][4][5] |

| InChI | InChI=1S/C42H80O6/c1-4-7-10-13-16-19-22-25-28-31-34-40(43)46-37-39(48-42(45)36-33-30-27-24-21-18-15-12-9-6-3)38-47-41(44)35-32-29-26-23-20-17-14-11-8-5-2/h39H,4-38H2,1-3H3 | [3][4][5] |

| InChIKey | UDXANBFMQUOKTQ-UHFFFAOYSA-N | [3][4][5] |

| Canonical SMILES | CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC)OC(=O)CCCCCCCCCCCC | [3][4] |

Physicochemical Properties

Tritridecanoin is a synthetic, high-purity lipid that is solid at room temperature.[4][7][8] Its non-endogenous nature in most biological systems makes it particularly valuable for analytical applications.[5]

Table 2: Physicochemical Data for Tritridecanoin

| Property | Value | Source(s) |

| Molecular Formula | C42H80O6 | [4][5][6][9] |

| Molecular Weight | 681.08 g/mol | [5][7][8][9] |

| Physical Form | Solid / Powder | [4][7][8] |

| Melting Point | 44.5 °C | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., chloroform (B151607), toluene) | [3][8] |

| Purity (Commercial) | ≥99% | [8][10] |

| Storage Temperature | -20°C | [8] |

Synthesis and Experimental Protocols

General Synthesis Protocol: Esterification

The synthesis of Tritridecanoin is achieved through the direct esterification of glycerol with three equivalents of tridecanoic acid. While specific protocols for Tritridecanoin are proprietary, the general procedure involves reacting glycerol with the fatty acid at elevated temperatures (typically 160-220 °C) in the presence of a catalyst.[11][12][13]

General Methodology:

-

Reactant Preparation : Glycerol and tridecanoic acid are mixed, often with a molar excess of glycerol to drive the reaction towards the formation of triglycerides.[11]

-

Catalysis : An acid catalyst, such as tin(II) chloride (SnCl₂) or p-toluenesulfonic acid (pTSA), is introduced to the mixture.[11][12]

-

Reaction : The mixture is heated under constant stirring. The reaction is typically performed under a vacuum or an inert atmosphere (e.g., nitrogen) to facilitate the removal of water, a byproduct of the esterification, which drives the reaction to completion.[13][14]

-

Purification : After the reaction, the crude product is purified. This may involve steps like neutralization of the catalyst, solvent extraction to remove unreacted fatty acids, and filtration.[15] The final product's purity is typically assessed by chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Caption: Logical workflow for the chemical synthesis of Tritridecanoin.

Protocol for Use as an Internal Standard in Lipidomics

Tritridecanoin's absence in most biological samples and its chemical similarity to endogenous triglycerides make it an excellent internal standard for quantitative lipid analysis.[8] It is added at a known concentration at the beginning of the lipid extraction process to correct for variability in extraction efficiency and instrument response.[3][9]

Detailed Methodology:

-

Preparation of Internal Standard (IS) Stock Solution :

-

Accurately weigh a precise amount of high-purity Tritridecanoin (e.g., 10 mg).

-

Dissolve it in a known volume of an appropriate organic solvent (e.g., chloroform or a 2:1 chloroform:methanol (B129727) mixture) in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).[3][16] Store at -20°C under an inert gas.

-

-

Sample Homogenization and Spiking :

-

Homogenize the biological sample (e.g., tissue, plasma) in a suitable buffer or solvent.

-

Add a precise volume of the Tritridecanoin IS stock solution to the homogenate. The amount added should be comparable to the expected concentration of the target analytes.[9]

-

-

Lipid Extraction (Modified Bligh-Dyer Method) :

-

To the spiked homogenate, add chloroform and methanol to achieve a single-phase solvent system (typically 1:2:0.8, chloroform:methanol:water v/v/v). Vortex thoroughly.

-

Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8. Vortex again.[3]

-

Centrifuge the mixture (e.g., 2,000 x g for 10 minutes) to separate the layers.

-

-

Collection and Analysis :

-

Carefully collect the lower organic phase, which contains the lipids and the internal standard.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a solvent suitable for the analytical instrument (e.g., LC-MS or GC-MS).

-

The ratio of the signal from the endogenous lipid to the signal from Tritridecanoin is used for accurate quantification.[3]

-

Caption: Workflow for quantitative lipidomics using Tritridecanoin.

Biological Significance: The Metabolism of Tridecanoic Acid

Tritridecanoin itself is primarily a storage and transport molecule for its constituent fatty acid, tridecanoic acid (C13:0). The metabolic fate of odd-chain fatty acids like C13:0 is distinct from that of the more common even-chain fatty acids.[4]

During mitochondrial β-oxidation, fatty acids are broken down in a cycle that sequentially removes two-carbon units in the form of acetyl-CoA. For an even-chain fatty acid, this process continues until the entire chain is converted to acetyl-CoA molecules. However, for an odd-chain fatty acid like tridecanoic acid, β-oxidation proceeds until a final three-carbon unit, propionyl-CoA, remains.[4]

This propionyl-CoA can be converted to succinyl-CoA, which is an intermediate of the Tricarboxylic Acid (TCA) cycle. This process is known as anaplerosis, meaning it replenishes the intermediates of a metabolic pathway. This is a crucial distinction, as the acetyl-CoA from even-chain fatty acids cannot produce a net increase in TCA cycle intermediates.[4] This anaplerotic potential allows the carbon backbone of odd-chain fatty acids to be a substrate for gluconeogenesis.

Caption: β-Oxidation of tridecanoic acid yields propionyl-CoA.

References

- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - ProQuest [proquest.com]

- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 3. benchchem.com [benchchem.com]

- 4. news-medical.net [news-medical.net]

- 5. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | Semantic Scholar [semanticscholar.org]

- 7. Metabolism of Odd-numbered Fatty Acids and Even-numbered Fatty Acids in Mouse [jstage.jst.go.jp]

- 8. 三癸酸甘油酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. larodan.com [larodan.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. FR2933406A1 - PROCESS FOR OBTAINING GLYCERIDES BY ESTERIFYING ALCOHOL AND CARBOXYLIC ACID - Google Patents [patents.google.com]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to Tritridecanoin (CAS Number: 26536-12-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritridecanoin, with the CAS number 26536-12-9, is a triglyceride composed of a glycerol (B35011) backbone esterified with three tridecanoic acid molecules. As a saturated fatty acid triglyceride, it possesses unique physicochemical properties that make it a compound of interest in various scientific and industrial fields, including cosmetics, and as a research chemical. This technical guide provides a comprehensive overview of Tritridecanoin, including its physicochemical properties, synthesis, analytical methods, potential applications in drug delivery, and safety information.

Physicochemical Properties

Tritridecanoin is a solid at room temperature and is characterized by its hydrophobic nature, being insoluble in water but soluble in organic solvents.[1][2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 26536-12-9 | [2] |

| Molecular Formula | C42H80O6 | [2] |

| Molecular Weight | 681.08 g/mol | [2] |

| IUPAC Name | 2,3-di(tridecanoyloxy)propyl tridecanoate | [2] |

| Synonyms | Glycerin tritridecanoate, Glycerol tris(tridecanoate), Glyceryl tri(tridecanoate), Propane-1,2,3-triyl tritridecanoate | |

| Appearance | Solid | [2] |

| Melting Point | 44.5 °C | [2] |

| Boiling Point (Predicted) | 673.9 ± 22.0 °C | [3] |

| Density (Predicted) | 0.929 ± 0.06 g/cm³ | [3] |

| Water Solubility | Insoluble | |

| Solubility in Organic Solvents | Soluble in organic solvents. Slightly soluble in Chloroform and DMSO (with heating). | [3] |

| logP (Predicted) | 13.8 | [4] |

Synthesis and Purification

Synthesis: Esterification of Glycerol

Tritridecanoin is synthesized through the esterification of glycerol with three equivalents of tridecanoic acid. This reaction is typically acid-catalyzed.

Experimental Protocol: Synthesis of Tritridecanoin

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine glycerol (1 equivalent), tridecanoic acid (3.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TSA).

-

Solvent Addition: Add a suitable solvent, such as toluene, to facilitate the removal of water via azeotropic distillation.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap.

-

Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Extraction: Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Tritridecanoin.

Purification

The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: Choose a solvent system in which Tritridecanoin is highly soluble at elevated temperatures and poorly soluble at low temperatures (e.g., acetone, ethanol).

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat briefly.

-

Hot Filtration: Quickly filter the hot solution by gravity to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Experimental Protocol: Purification by Column Chromatography

-

Stationary Phase: Pack a chromatography column with silica (B1680970) gel.

-

Mobile Phase: Choose a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, as the eluent.

-

Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary.

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified Tritridecanoin.

Analytical Methods

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the glycerol backbone protons and the long alkyl chains of the tridecanoic acid moieties.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, and the carbons of the fatty acid chains.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of Tritridecanoin. In-silico fragmentation data is available on databases like PubChem.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretching of the ester groups.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable for the analysis of Tritridecanoin.

Experimental Protocol: HPLC Analysis

A reverse-phase HPLC method can be employed for the analysis of Tritridecanoin.[4]

-

Column: A C18 column is suitable for the separation of triglycerides.

-

Mobile Phase: A gradient of acetonitrile and water can be used as the mobile phase.[4]

-

Sample Preparation: Dissolve the Tritridecanoin sample in a suitable organic solvent (e.g., acetonitrile).

-

Injection: Inject the sample onto the HPLC system.

-

Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection.

Experimental Protocol: Gas Chromatography (GC) Analysis

High-temperature GC is necessary for the analysis of intact triglycerides. Alternatively, the fatty acid composition can be determined after transesterification to fatty acid methyl esters (FAMEs).

-

Column: A high-temperature stable capillary column is required.

-

Injector and Detector Temperature: High temperatures are necessary for the injector and detector.

-

Temperature Program: A temperature-programmed method is used to elute the triglycerides.

-

Sample Preparation (for intact analysis): Dissolve the sample in a suitable high-boiling solvent.

-

Sample Preparation (for FAMEs analysis): Transesterify the Tritridecanoin using a reagent such as BF₃-methanol or methanolic HCl. Extract the resulting FAMEs into a non-polar solvent like hexane.

-

Detection: A flame ionization detector (FID) is commonly used.

Applications in Drug Delivery

As a lipid, Tritridecanoin has potential applications in drug delivery systems, particularly in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems can enhance the solubility and bioavailability of poorly water-soluble drugs.

Experimental Protocol: Preparation of Tritridecanoin-based Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

-

Lipid Phase Preparation: Melt the Tritridecanoin at a temperature above its melting point. Dissolve the lipophilic drug in the molten lipid.

-

Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.

-

Homogenization: Subject the pre-emulsion to high-shear homogenization or ultrasonication to reduce the particle size to the nanometer range.

-

Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

-

Characterization: Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.

Biological Activity and Metabolism

Metabolism

Triglycerides are metabolized in the body by lipases, which hydrolyze the ester bonds to release glycerol and free fatty acids.[6] The resulting tridecanoic acid, an odd-chain fatty acid, can then undergo β-oxidation. Unlike even-chain fatty acids which are completely oxidized to acetyl-CoA, the final product of odd-chain fatty acid β-oxidation is propionyl-CoA, which can then enter the citric acid cycle after conversion to succinyl-CoA.[7]

Signaling Pathways

There is currently no specific information available in the scientific literature detailing the direct involvement of Tritridecanoin in specific signaling pathways. As a triglyceride, its metabolic products (glycerol and fatty acids) can participate in various cellular processes and energy metabolism.

Safety and Toxicology

Based on available Material Safety Data Sheets (MSDS), Tritridecanoin is not classified as a hazardous substance.[5][8]

| Safety Information | Details | Source(s) |

| Hazard Classification | Not classified as hazardous. | [8][9] |

| Acute Toxicity | Not classified as an acutely toxic substance. | [8] |

| Skin and Eye Irritation | Not expected to be a skin or eye irritant. Minor irritation may occur in susceptible individuals. | [5][8] |

| Chronic Effects | No chronic effects have been reported. | [8] |

| Carcinogenicity | No carcinogenic effects have been reported. | [8] |

| Mutagenicity and Reproductive Toxicity | No mutagenic or reproductive toxic effects have been reported. | [8] |

| Handling Precautions | Avoid contact with oxidizers. Standard laboratory safety practices should be followed. | [8] |

Conclusion

Tritridecanoin is a well-defined triglyceride with established physicochemical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. While its primary current applications are in cosmetics and as a research chemical, its properties as a lipid suggest potential for use in advanced drug delivery systems like solid lipid nanoparticles. Further research is warranted to explore its specific biological activities and to develop and characterize Tritridecanoin-based drug delivery formulations. This guide provides a foundational resource for researchers and professionals working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tritridecanoin | C42H80O6 | CID 117811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. benchchem.com [benchchem.com]

The Multifaceted Identity of Tritridecanoin: A Guide for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Tritridecanoin, a saturated triglyceride of significant interest in various scientific domains. This document elucidates its nomenclature, presents detailed experimental protocols for its quantification, and explores its metabolic fate and potential roles in cellular signaling. Furthermore, it delves into its application in advanced drug delivery systems, offering a comprehensive resource for professionals in research and development.

Unveiling the Synonyms: A Comprehensive Nomenclature

Tritridecanoin is known by a variety of names in scientific literature and chemical databases. A clear understanding of this nomenclature is crucial for accurate literature searches and unambiguous scientific communication. The following table summarizes the most common synonyms for Tritridecanoin, along with its key chemical identifiers.

| Synonym | Systematic Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,2,3-Tritridecanoylglycerol | Propane-1,2,3-triyl tritridecanoate | 26536-12-9 | C42H80O6 | 681.08 |

| Glyceryl tritridecanoate | Propane-1,2,3-triyl tritridecanoate | 26536-12-9 | C42H80O6 | 681.08 |

| Glycerin tritridecanoate | Propane-1,2,3-triyl tritridecanoate | 26536-12-9 | C42H80O6 | 681.08 |

| Tridecanoin, tri- | Tridecanoic acid, 1,2,3-propanetriyl ester | 26536-12-9 | C42H80O6 | 681.08 |

| TG(13:0/13:0/13:0) | Propane-1,2,3-triyl tritridecanoate | 26536-12-9 | C42H80O6 | 681.08 |

| Tridecanoic acid, 1,1′,1′′-(1,2,3-propanetriyl) ester | Propane-1,2,3-triyl tritridecanoate | 26536-12-9 | C42H80O6 | 681.08 |

Experimental Protocols for Quantification

Accurate quantification of Tritridecanoin is essential for various research applications, from metabolic studies to formulation development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) are two common and robust methods for this purpose.

Quantification by High-Performance Liquid Chromatography (HPLC) with an Internal Standard

This protocol outlines a general procedure for the quantification of triglycerides, which can be specifically adapted for Tritridecanoin. The use of an internal standard is crucial for correcting variations during sample preparation and injection.

2.1.1. Materials and Reagents

-

Solvents: HPLC-grade acetonitrile, isopropanol, chloroform (B151607), and methanol.

-

Internal Standard (IS): A suitable odd-chain triglyceride not present in the sample, such as Glyceryl trinonadecanoate (C19:0).

-

Tritridecanoin Standard: High purity (>99%).

-

Sample Matrix: Oil, fat, or biological extract.

-

Syringe filters: 0.2 µm PTFE.

2.1.2. Instrumentation

-

HPLC system with a gradient pump, autosampler, and column oven.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS).

2.1.3. Procedure

-

Preparation of Stock Solutions:

-

Tritridecanoin Standard Stock (1 mg/mL): Accurately weigh 10 mg of Tritridecanoin and dissolve it in 10 mL of chloroform.

-

Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of Glyceryl trinonadecanoate and dissolve it in 10 mL of chloroform.

-

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by mixing appropriate volumes of the Tritridecanoin standard stock solution and the internal standard stock solution. The concentration of the internal standard should be kept constant across all calibration levels.

-

-

Sample Preparation:

-

Lipid Extraction (e.g., Folch method): For biological samples, extract lipids using a 2:1 (v/v) mixture of chloroform and methanol.[1]

-

Internal Standard Spiking: Add a known volume of the internal standard stock solution to the extracted lipid sample.[1]

-

Solvent Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the lipid extract in the initial mobile phase.[1]

-

Filter the reconstituted sample through a 0.2 µm PTFE syringe filter before injection.

-

-

HPLC Analysis:

-

Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.[1]

-

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.[1]

-

Gradient Elution: Start with a lower percentage of Mobile Phase B and gradually increase it to elute the triglycerides.

-

Flow Rate: 0.3-0.5 mL/min.[1]

-

Injection Volume: 5-10 µL.[1]

-

Column Temperature: Maintain at a constant temperature (e.g., 30°C).

-

-

Data Analysis:

-

Identify the peaks for Tritridecanoin and the internal standard based on their retention times.

-

Integrate the peak areas.

-

Construct a calibration curve by plotting the ratio of the peak area of Tritridecanoin to the peak area of the internal standard against the corresponding concentration ratio.

-

Determine the concentration of Tritridecanoin in the samples using the calibration curve.

-

Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is another powerful technique for the analysis of triglycerides, particularly after their conversion to fatty acid methyl esters (FAMEs). However, high-temperature GC can also be used for the direct analysis of intact triglycerides.

2.2.1. Materials and Reagents

-

Solvents: Heptane, methanol, chloroform.

-

Internal Standard (IS): Tridecanoin can be used as an internal standard when analyzing other fats and oils.[2] For analyzing Tritridecanoin itself, a different odd-chain triglyceride would be needed.

-

Transesterification Reagent: Methanolic base solution (e.g., sodium methoxide).

-

Tritridecanoin Standard: High purity (>99%).

2.2.2. Instrumentation

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) and a cool on-column or split/splitless injector.

-

High-temperature capillary column suitable for triglyceride analysis (e.g., a short, thin-film column).[3]

2.2.3. Procedure for Intact Triglyceride Analysis

-

Sample Preparation:

-

Dissolve a known amount of the oil or fat sample in heptane.

-

Add a known amount of the internal standard.

-

-

GC-FID Analysis:

-

Injector Temperature: Set to a high temperature (e.g., 390°C).[3]

-

Oven Temperature Program: Start at a lower temperature (e.g., 200°C) and ramp up to a high temperature (e.g., 370°C) to elute the triglycerides.[3]

-

Carrier Gas: Helium or hydrogen.

-

Detector Temperature: Set to a high temperature (e.g., 380°C).[3]

-

Injection Volume: 0.5-1 µL.

-

-

Data Analysis:

-

Identify peaks based on retention times compared to standards.

-

Quantify using the internal standard method by comparing the peak area of Tritridecanoin to that of the internal standard.

-

Metabolic Fate and Signaling Pathways

Tritridecanoin, as a triglyceride, is primarily metabolized through hydrolysis into glycerol (B35011) and three molecules of tridecanoic acid (C13:0), a saturated odd-chain fatty acid. This process is catalyzed by lipases.

Triglyceride Mobilization and Metabolism

The breakdown of stored triglycerides in adipose tissue is a hormonally regulated process. Hormones like epinephrine (B1671497) and glucagon, in response to low blood glucose or stress, activate a cAMP-mediated signaling cascade. This leads to the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL), which then hydrolyze the triglycerides. Conversely, insulin (B600854) inhibits this process.

Caption: Metabolic pathway of Tritridecanoin.

The released glycerol can be taken up by the liver and used as a substrate for gluconeogenesis. The tridecanoic acid molecules are transported in the bloodstream bound to albumin and can be taken up by various tissues for energy production via β-oxidation.

Unique Aspects of Odd-Chain Fatty Acid Metabolism

Unlike even-chain fatty acids, the β-oxidation of tridecanoic acid yields propionyl-CoA in the final thiolysis step, in addition to acetyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This anaplerotic role allows for the net synthesis of glucose, a pathway not available from even-chain fatty acids.[4]

Potential Signaling Roles of Tridecanoic Acid

Emerging research suggests that odd-chain fatty acids and their metabolites may have specific signaling functions.

-

Anti-inflammatory Effects: Tridecanoyl-derived oxylipins have been proposed to act as anti-inflammatory signals.[4]

-

mTORC1 Inhibition: Decanoic acid, a medium-chain fatty acid, has been shown to inhibit mTORC1 signaling.[5] While tridecanoic acid is slightly longer, it is plausible that it could have similar effects, which warrants further investigation.

-

Gene Expression: Propionyl-CoA derived from tridecanoic acid can influence histone acylation, thereby potentially modulating gene expression.[4]

Applications in Drug Delivery Systems

The solid nature of Tritridecanoin at room temperature and its biocompatibility make it an attractive lipid for the formulation of advanced drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanoemulsions.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, offering advantages like controlled drug release, protection of labile drugs, and the potential for targeted delivery.[6][7]

4.1.1. General Preparation Method: High-Pressure Homogenization

-

Lipid Phase Preparation: The drug is dissolved or dispersed in molten Tritridecanoin (heated 5-10°C above its melting point).

-

Aqueous Phase Preparation: A surfactant (e.g., Poloxamer 188, Tween 80) is dissolved in purified water and heated to the same temperature as the lipid phase.

-

Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.

-

Homogenization: The hot pre-emulsion is subjected to high-pressure homogenization for several cycles.

-

Cooling and Solidification: The resulting nanoemulsion is cooled down, leading to the recrystallization of the lipid and the formation of solid nanoparticles.

References

- 1. benchchem.com [benchchem.com]

- 2. meatscience.org [meatscience.org]

- 3. agilent.com [agilent.com]

- 4. news-medical.net [news-medical.net]

- 5. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. jddtonline.info [jddtonline.info]

A Technical Guide to High-Purity Tritridecanoin for Researchers and Drug Development Professionals

An In-depth Guide to the Procurement, Analysis, and Application of High-Purity Tritridecanoin in Scientific Research.

This technical guide provides a comprehensive overview of high-purity tritridecanoin, a triglyceride of significant interest in various research and development fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, analytical methodologies, and its role in biological systems.

Introduction to Tritridecanoin

Tritridecanoin (CAS 26536-12-9), also known as glyceryl tritridecanoate, is a triglyceride composed of a glycerol (B35011) backbone esterified with three tridecanoic acid (C13:0) molecules.[1][2] Its high purity and well-defined chemical structure make it an excellent tool for various scientific applications. In research, it is frequently utilized as an internal standard for the accurate quantification of lipids in complex biological samples.[3] Furthermore, as a stable source of an odd-chain fatty acid, it serves as a valuable substrate in studies of fatty acid metabolism and its associated signaling pathways. The physical and chemical properties of tritridecanoin are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C42H80O6 | [2][4] |

| Molecular Weight | 681.08 g/mol | [2][4] |

| Appearance | White to off-white solid | [4][5] |

| Melting Point | 44.5 °C | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform (B151607) and DMSO (with heating) | [1][5] |

| Purity | Typically >99% from commercial suppliers | [2][3][4][7] |

Commercial Suppliers of High-Purity Tritridecanoin

A critical aspect of research is the reliable sourcing of high-purity reagents. Several reputable commercial suppliers offer tritridecanoin suitable for research and drug development purposes. The following table summarizes key information from some of these suppliers. Researchers are advised to request certificates of analysis (COA) for lot-specific purity and characterization data.

| Supplier | Product Name | Purity | Available Quantities | Key Features |

| Larodan (via CymitQuimica) | Tritridecanoin | >99% | 100mg, 500mg, 1g | Research grade, intended for lab use only.[2][4] |

| Sigma-Aldrich | Glyceryl tritridecanoate | ≥99% | Varies (powder form) | High-purity triglyceride for biochemical and immunological research; used as an internal standard.[3][8] |

| Nu Chek Prep (via Fisher Scientific) | Tritridecanoin | Not specified | 1g | Available through a major distributor.[9] |

| Blue Tiger Scientific | Glyceryl Tritridecanoate | Biotechnology grade | Varies (powder form) | Stated as high purity for various biochemical applications.[10] |

| BroadPharm | Glyceryl Tritridecanoate | Not specified | 250mg, 500mg, 1g | Synthetic triacylglycerol used as an internal standard.[11] |

Experimental Protocols: Tritridecanoin as an Internal Standard

One of the primary applications of high-purity tritridecanoin is as an internal standard for the quantitative analysis of lipids by gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). The following is a generalized experimental protocol for lipid extraction and analysis from a biological sample using tritridecanoin as an internal standard.

Preparation of Internal Standard Stock Solution

-

Accurately weigh a known amount of high-purity tritridecanoin (e.g., 10 mg).

-

Dissolve the weighed tritridecanoin in a precise volume of a suitable organic solvent, such as chloroform or a 2:1 (v/v) chloroform:methanol (B129727) mixture, to create a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Store the stock solution in a tightly sealed glass vial at -20°C to prevent solvent evaporation and degradation.

Lipid Extraction from Biological Samples (Adapted Folch Method)

-

To a known quantity of the biological sample (e.g., tissue homogenate, plasma), add a precise volume of the tritridecanoin internal standard stock solution.

-

Add a 20-fold excess of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex the mixture vigorously for 2-5 minutes to ensure thorough extraction of lipids.

-

Add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.

-

Centrifuge the mixture to facilitate the separation of the organic and aqueous phases.

-

Carefully collect the lower organic phase (containing the lipids and the internal standard) using a glass Pasteur pipette and transfer it to a clean tube.[3]

-

Dry the collected organic phase under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis

-

To the dried lipid extract, add a solution of 0.5 M NaOH in methanol and heat to convert the glycerolipids to fatty acid methyl esters.

-

Neutralize the reaction and add a methylation catalyst, such as boron trifluoride (BF3) in methanol, and heat again.

-

After cooling, add hexane (B92381) and a saturated NaCl solution to extract the FAMEs into the hexane layer.

-

The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical parameters for the analysis of FAMEs. These may need to be optimized for specific instruments and analytes.

| Parameter | Typical Setting |

| GC Column | Capillary column (e.g., 50 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial temperature of 150°C, hold for 1 min, ramp to 340°C at 10°C/min, hold for 10 min. |

| MS Ionization | Electron Ionization (EI) |

| MS Scan Range | m/z 50-1000 |

Signaling Pathways and Biological Relevance

Tritridecanoin itself is not a direct signaling molecule. However, upon ingestion and metabolism, it is hydrolyzed by lipases into glycerol and tridecanoic acid. Tridecanoic acid, as a free fatty acid, can then participate in various metabolic and signaling pathways.

Free fatty acids are crucial molecules in cellular signaling, acting as ligands for nuclear receptors and modulating the activity of various enzymes.[12] The metabolism of triglycerides and the subsequent release of fatty acids are tightly regulated by hormonal signals, primarily insulin (B600854) and glucagon (B607659).[1][7]

Hormonal Regulation of Triglyceride Metabolism

-

Insulin Signaling: In the fed state, high insulin levels promote the uptake of glucose and fatty acids into adipocytes, leading to the synthesis and storage of triglycerides. Insulin also inhibits lipolysis, the breakdown of triglycerides.[1][7]

-

Glucagon Signaling: During fasting or low glucose states, glucagon is released and stimulates lipolysis in adipose tissue. This process is mediated by the activation of hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL), which break down triglycerides into free fatty acids and glycerol.[1][7] These fatty acids are then released into the bloodstream to be used as an energy source by other tissues.

Fatty Acid Signaling Pathways

Once released, fatty acids can act as signaling molecules through several mechanisms:

-

Nuclear Receptor Activation: Fatty acids and their derivatives can bind to and activate nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).[6] PPARs are transcription factors that regulate the expression of genes involved in lipid and glucose metabolism.

-

G-Protein Coupled Receptors: Long-chain fatty acids can also activate G-protein coupled receptors like FFAR1 and FFAR4, which are involved in various physiological processes, including insulin secretion and inflammation.[4][5]

The study of odd-chain fatty acids like tridecanoic acid is of particular interest as they are metabolized differently from even-chain fatty acids and can have distinct physiological effects.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for lipid analysis using tritridecanoin as an internal standard and the key signaling pathways involved in triglyceride metabolism.

References

- 1. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 8. benchchem.com [benchchem.com]

- 9. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]

- 10. Dietary triglycerides as signaling molecules that influence reward and motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glyceryl Tritridecanoate, 26536-12-9 | BroadPharm [broadpharm.com]

- 12. mdpi.com [mdpi.com]

The Enigmatic Presence of Odd-Chain Triglycerides: A Technical Guide to Tritridecanoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-chain triglycerides (OCTs), once considered mere curiosities in the vast landscape of lipid biochemistry, are garnering increasing attention for their unique metabolic fates and potential therapeutic applications. Unlike their even-chain counterparts, which are the predominant form of fatty acid storage in most organisms, OCTs are characterized by fatty acid chains with an odd number of carbon atoms. Tritridecanoin (tri-C13:0), a triglyceride composed of three tridecanoic acid molecules, stands as a key representative of this class. This technical guide provides an in-depth exploration of the natural occurrence of tritridecanoin and other OCTs, their biosynthetic pathways, and detailed methodologies for their analysis.

Natural Occurrence of Odd-Chain Triglycerides

While not as ubiquitous as even-chain triglycerides, odd-chain fatty acids (OCFAs) and, by extension, OCTs, are found across various biological systems, from microorganisms to plants and animals. Direct quantification of tritridecanoin in natural sources is scarce in scientific literature, with most data focusing on the constituent odd-chain fatty acids, primarily pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). The presence of tridecanoic acid (C13:0) is generally at trace levels.[1]

Ruminant Products

The primary dietary source of OCFAs for humans is the consumption of milk and fat from ruminant animals.[1] Bacteria in the rumen of these animals produce propionate, which serves as a precursor for the synthesis of OCFAs.[1] Consequently, dairy products and beef fat contain detectable levels of C15:0 and C17:0. While tridecanoic acid is also present, its concentration is considerably lower. A comprehensive analysis of bovine milk lipids revealed that odd-carbon number triglyceride groups can represent up to 40% of the total triglyceride groups, though this includes triglycerides with a mix of odd and even-chain fatty acids.[2]

Plant Sources

Certain plant oils contain trace amounts of OCFAs. Tridecanoic acid has been reported in plants such as Leea guineensis and Inula grandis.[3] However, the overall concentration of OCFAs in common vegetable oils is significantly lower than in ruminant fats.[4]

Microbial World

Microorganisms are a potential source of OCFAs. Some bacteria and microalgae can synthesize OCFAs, particularly when provided with precursors like propionate.[5] Engineered microorganisms are being explored as potential production platforms for OCFAs for various applications.[5][6]

Table 1: Quantitative Data on the Occurrence of Tridecanoic Acid (C13:0) in Various Sources

| Source | Sample Type | Concentration of Tridecanoic Acid (C13:0) | Reference |

| Dairy | Milk Fat | Trace amounts, specific quantification for tritridecanoin is limited. C15:0 and C17:0 are more abundant. | [1][2] |

| Plants | Leea guineensis, Inula grandis | Reported presence, but quantitative data is not widely available. | [3] |

| Algal Oil | Formulation for piglet nutrition | 3.23% of total fatty acids | [1] |

Note: Data for tritridecanoin is often inferred from the presence of its constituent fatty acid, tridecanoic acid. The use of tritridecanoin as an internal standard in many lipidomic analyses underscores its low natural abundance.[7][8]

Biosynthesis of Odd-Chain Triglycerides

The biosynthesis of OCTs follows the general pathways of fatty acid and triglyceride synthesis, with a key distinction at the initiation step.

Initiation with Propionyl-CoA

Whereas the synthesis of even-chain fatty acids is initiated by the two-carbon molecule acetyl-CoA, the synthesis of OCFAs begins with the three-carbon molecule propionyl-CoA .[9][10] Propionyl-CoA can be derived from several metabolic sources, including the catabolism of some amino acids (valine, isoleucine, methionine), the breakdown of cholesterol, and through microbial fermentation in the gut or rumen.

Elongation and Triglyceride Assembly

Once propionyl-CoA is carboxylated to methylmalonyl-CoA, it enters the fatty acid synthesis pathway. The fatty acid synthase (FAS) complex sequentially adds two-carbon units from malonyl-CoA, resulting in the formation of an odd-chain fatty acyl-CoA. This odd-chain fatty acyl-CoA is then incorporated into a glycerol (B35011) backbone through the action of acyltransferases to form mono-, di-, and finally triacylglycerols, including tritridecanoin.

Caption: Biosynthetic pathway of odd-chain triglycerides.

Experimental Protocols

The accurate quantification of tritridecanoin and other OCTs in biological matrices requires robust and validated analytical methods. The following sections detail the key experimental procedures.

Lipid Extraction

A crucial first step is the efficient extraction of lipids from the sample matrix while minimizing degradation. The Folch and Bligh & Dyer methods are widely used and effective for this purpose.

Protocol: Modified Folch Lipid Extraction

-

Homogenization: Homogenize the tissue or biological fluid sample in a chloroform:methanol (2:1, v/v) solution. For a 1 g sample, use 20 mL of the solvent mixture.

-

Internal Standard Spiking: Prior to extraction, spike the sample with a known amount of an appropriate internal standard. While deuterated standards are ideal, a commercially available odd-chain triglyceride not expected to be in the sample, such as triheptadecanoin (B54981) (C17:0), can be used for accurate quantification.[11]

-

Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifugation: Centrifuge the mixture at low speed (e.g., 2000 x g) for 10 minutes to achieve a clear separation of the upper aqueous phase and the lower organic phase containing the lipids.

-

Lipid Collection: Carefully aspirate the upper aqueous layer and collect the lower organic phase.

-

Washing: Wash the organic phase with a small volume of a methanol:water (1:1, v/v) solution containing 0.9% NaCl to remove any non-lipid contaminants.

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analytical technique (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v for LC-MS).[11]

Caption: Workflow for lipid extraction from biological samples.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acids. To analyze triglycerides, they must first be transesterified to their corresponding fatty acid methyl esters (FAMEs).

Protocol: GC-MS Analysis of Fatty Acid Methyl Esters

-

Transesterification: To the dried lipid extract, add a solution of 2% sulfuric acid in methanol. Heat the mixture at 80°C for 1 hour.

-

Extraction of FAMEs: After cooling, add hexane (B92381) and water to the mixture. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

-

GC-MS Analysis:

-

Column: Use a polar capillary column (e.g., SLB-IL111) for optimal separation of FAMEs, including odd-chain and branched-chain isomers.[12]

-

Injector: Operate in splitless mode for trace analysis.

-

Oven Temperature Program: An optimized temperature gradient is crucial for good resolution. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) to enhance sensitivity and specificity for the target FAMEs.

-

-

Quantification: Create a calibration curve using a certified standard of tridecanoic acid methyl ester. The concentration of tridecanoic acid in the sample can be determined by comparing its peak area to that of the internal standard and the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the analysis of intact triglycerides, providing information on the complete molecular species.

Protocol: LC-MS/MS Analysis of Intact Triglycerides

-

Chromatographic Separation:

-

Column: A C18 or C30 reversed-phase column is typically used for the separation of triglycerides.

-

Mobile Phase: A gradient elution with a mixture of solvents such as acetonitrile, isopropanol, and water with an additive like ammonium (B1175870) formate (B1220265) is commonly employed.[2]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is often used, typically detecting ammonium adducts ([M+NH4]+) of the triglycerides.

-

Scan Mode: For quantification, Multiple Reaction Monitoring (MRM) is the preferred method. This involves selecting the precursor ion of the target triglyceride (e.g., the [M+NH4]+ ion of tritridecanoin) and monitoring a specific product ion generated through collision-induced dissociation.

-

-

Quantification: A calibration curve is constructed using a certified standard of tritridecanoin. The concentration in the sample is determined by comparing the peak area of the sample's tritridecanoin to the internal standard and the calibration curve.

Table 2: Comparison of Analytical Methods for Tritridecanoin Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Analyte Form | Fatty Acid Methyl Esters (after transesterification) | Intact Triglycerides |

| Information Provided | Fatty acid profile (relative abundance of tridecanoic acid) | Molecular species of triglycerides (quantification of tritridecanoin) |

| Sample Preparation | More extensive (requires derivatization) | Simpler (direct analysis of lipid extract) |

| Sensitivity | High | Very High |

| Specificity | High (with SIM) | Very High (with MRM) |

| Throughput | Moderate | High |

Conclusion

The natural occurrence of tritridecanoin is limited, with its presence primarily inferred from the detection of tridecanoic acid in ruminant products and certain plants and microorganisms. Its biosynthesis follows the established pathways of fatty acid and triglyceride synthesis, with the notable use of propionyl-CoA as the starting block. The detailed experimental protocols provided for lipid extraction and analysis via GC-MS and LC-MS/MS offer robust frameworks for the accurate quantification of this and other odd-chain triglycerides. As research into the metabolic roles and potential therapeutic benefits of OCTs continues to expand, the precise and reliable analysis of these unique lipids will be of paramount importance.

References

- 1. news-medical.net [news-medical.net]

- 2. Comprehensive Characterization of Bovine Milk Lipids: Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tridecanoic acid | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. healthguidetr.com [healthguidetr.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Biosynthesis of Odd-Chain Fatty Acids via Regulating the Supply and Consumption of Propionyl-CoA in Schizochytrium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Collection - Efficient Biosynthesis of Odd-Chain Fatty Acids via Regulating the Supply and Consumption of Propionyl-CoA in Schizochytrium sp - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]

- 11. benchchem.com [benchchem.com]

- 12. Optimization of milk odd and branched-chain fatty acids analysis by gas chromatography using an extremely polar stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Glyceryl Tritridecanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physicochemical Properties, Metabolism, and Applications of a Key Odd-Chain Triglyceride

Abstract

Glyceryl tritridecanoate, a triglyceride composed of a glycerol (B35011) backbone and three tridecanoic acid moieties, is a vital tool in lipid research and development. Its status as a non-natural, odd-chain triglyceride makes it an ideal internal standard for the accurate quantification of lipids in various biological matrices. This technical guide provides a thorough examination of the molecular and physical properties of Glyceryl tritridecanoate, detailed experimental protocols for its use, and an overview of the metabolism and biological significance of its constituent odd-chain fatty acid, tridecanoic acid.

Introduction

Glyceryl tritridecanoate (CAS Number: 26536-12-9), also known as tritridecanoin or TG(13:0/13:0/13:0), is a saturated triglyceride of significant interest to researchers, scientists, and drug development professionals.[1][2][3][4][5] Its unique structure, containing three 13-carbon fatty acid chains, distinguishes it from the more common even-chain triglycerides found in biological systems. This property is the primary reason for its widespread use as an internal standard in analytical chemistry, particularly in the field of lipidomics. Accurate lipid quantification is essential for understanding metabolic diseases, discovering biomarkers, and developing novel therapeutics. This guide aims to provide a comprehensive resource on Glyceryl tritridecanoate, covering its fundamental properties, practical applications, and biological context.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Glyceryl tritridecanoate is crucial for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C42H80O6 | [1][4][5] |

| Molecular Weight | 681.08 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white powder or solid | [2][3] |

| Melting Point | 45-47 °C | |

| Solubility in Water | 3.316 x 10⁻¹³ mg/L at 25 °C (estimated) | [6] |

| Solubility in Organic Solvents | Soluble in organic solvents | [7] |

| Storage Temperature | -20 °C | [2][3][4] |

Synthesis and Purification

While commercially available, understanding the synthesis and purification of Glyceryl tritridecanoate can be valuable for specific research applications, such as isotopic labeling studies.

Enzymatic Synthesis of Glyceryl Tritridecanoate

Enzymatic synthesis is often preferred due to its high specificity and mild reaction conditions, which prevent the degradation of fatty acids. A general protocol for the enzymatic synthesis of triglycerides, adaptable for Glyceryl tritridecanoate, is provided below.

Experimental Protocol:

-

Reactant Preparation: In a reaction vessel, combine tridecanoic acid and glycerol in a 3:1 molar ratio.

-

Enzyme Addition: Add an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), to the mixture. The enzyme loading is typically 5-10% by weight of the substrates.

-

Reaction Conditions: The reaction is carried out in a solvent-free system or a non-polar solvent like hexane (B92381) at a controlled temperature, typically between 40-60 °C. A vacuum can be applied to remove the water produced during the esterification, driving the reaction to completion.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the desired conversion is achieved.

-

Enzyme Removal: Post-reaction, the immobilized enzyme is removed by filtration.

-

Purification: The crude product is then purified as described in the section below.

Purification by Column Chromatography

Column chromatography is a standard method for purifying triglycerides from a reaction mixture.

Experimental Protocol:

-

Column Preparation: A glass column is packed with silica (B1680970) gel as the stationary phase, using a non-polar solvent such as hexane as the mobile phase.

-

Sample Loading: The crude Glyceryl tritridecanoate is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

Elution: The column is eluted with a gradient of increasing polarity, typically by adding a more polar solvent like ethyl acetate (B1210297) to the hexane. Glyceryl tritridecanoate, being a non-polar molecule, will elute with the non-polar mobile phase.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The solvent is evaporated from the pooled pure fractions to yield purified Glyceryl tritridecanoate.[8]

Metabolism and Biological Significance of Tridecanoic Acid

Upon ingestion, Glyceryl tritridecanoate is hydrolyzed into glycerol and three molecules of tridecanoic acid.[9] As an odd-chain fatty acid, the metabolism of tridecanoic acid differs significantly from that of even-chain fatty acids.

The beta-oxidation of tridecanoic acid proceeds similarly to even-chain fatty acids until the final cycle, which yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle.[10] This anaplerotic role of replenishing citric acid cycle intermediates is a unique feature of odd-chain fatty acid metabolism.

dot

Recent research has highlighted the potential biological activities of tridecanoic acid. Some studies suggest it possesses antimicrobial properties by disrupting the bacterial cell membrane.[11] Additionally, tridecanoic acid has been shown to inhibit biofilm formation in certain bacteria.[12] It is also being investigated for its role as a signaling molecule and its influence on the gut microbiome.[10]

Application as an Internal Standard in Lipid Analysis

The primary application of Glyceryl tritridecanoate is as an internal standard for the quantification of triglycerides and other lipids in biological samples. Its non-endogenous nature and chemical similarity to other triglycerides make it ideal for correcting for variations during sample preparation and analysis.

Lipid Extraction and Sample Preparation

A common method for lipid extraction from biological samples is the Folch method.

Experimental Protocol:

-

Sample Spiking: A known amount of Glyceryl tritridecanoate (internal standard) is added to the biological sample (e.g., plasma, tissue homogenate).

-

Solvent Addition: A chloroform:methanol (2:1, v/v) solution is added to the sample.

-

Extraction: The mixture is vortexed to ensure thorough extraction of lipids into the organic phase.

-

Phase Separation: A saline solution is added to induce phase separation.

-

Collection: The lower organic phase, containing the lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen.

-

Reconstitution: The dried lipid extract is reconstituted in a suitable solvent for chromatographic analysis.

dot

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the triglycerides are typically converted to their more volatile fatty acid methyl esters (FAMEs) through transesterification.

Experimental Protocol:

-

Derivatization: The dried lipid extract is treated with a reagent such as methanolic HCl or BF3/methanol and heated to convert the fatty acids to FAMEs.

-

Extraction of FAMEs: The FAMEs are extracted into an organic solvent like hexane.

-

GC-MS Analysis: The extracted FAMEs are injected into the GC-MS system for separation and detection. The quantification of each fatty acid is based on the ratio of its peak area to the peak area of the methyl tridecanoate (B1259635) derived from the internal standard.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS allows for the analysis of intact triglycerides without the need for derivatization.

Experimental Protocol:

-

Chromatographic Separation: The reconstituted lipid extract is injected into an HPLC system, typically with a C18 reversed-phase column. A gradient elution with solvents like methanol, acetonitrile, and isopropanol (B130326) is used to separate the different triglyceride species.

-

Mass Spectrometric Detection: The separated triglycerides are detected by a mass spectrometer, often using electrospray ionization (ESI) in positive ion mode.

-

Quantification: The concentration of each triglyceride is determined by comparing its peak area to that of the Glyceryl tritridecanoate internal standard.

Safety Information

According to the Safety Data Sheet (SDS), Glyceryl tritridecanoate is not classified as a hazardous substance.[13] However, as with any chemical, appropriate laboratory safety practices should be followed. It is recommended to wear protective gloves, and eye protection, and to work in a well-ventilated area. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.[10][13]

Conclusion

Glyceryl tritridecanoate is an indispensable tool for researchers and scientists in the field of lipidomics and drug development. Its well-defined physicochemical properties and its role as a non-endogenous, odd-chain triglyceride make it the gold standard for internal standardization in lipid analysis. Furthermore, the unique metabolism of its constituent, tridecanoic acid, and its potential biological activities open up new avenues for research into the role of odd-chain fatty acids in health and disease. This technical guide provides the essential information and protocols to effectively utilize Glyceryl tritridecanoate in a research setting.

References

- 1. scbt.com [scbt.com]

- 2. 三癸酸甘油酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. トリトリデカン酸グリセリル ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Glyceryl Tritridecanoate, 26536-12-9 | BroadPharm [broadpharm.com]

- 5. Sigma Aldrich Fine Chemicals Biosciences Glyceryl tritridecanoate, 26536-12-9, | Fisher Scientific [fishersci.com]

- 6. glycerol tritridecanoate, 26536-12-9 [thegoodscentscompany.com]

- 7. CAS 26536-12-9: Tritridecanoin | CymitQuimica [cymitquimica.com]

- 8. benchchem.com [benchchem.com]

- 9. Showing Compound Glycerol tritridecanoate (FDB003117) - FooDB [foodb.ca]

- 10. news-medical.net [news-medical.net]

- 11. benchchem.com [benchchem.com]

- 12. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PMC [pmc.ncbi.nlm.nih.gov]

Tritridecanoin: A Comprehensive Analysis of its Saturated Nature

For the attention of Researchers, Scientists, and Drug Development Professionals.

Defining Saturated Triglycerides